molecular formula C9H13NO B8496238 1-(Azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one

1-(Azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one

Cat. No.: B8496238
M. Wt: 151.21 g/mol
InChI Key: VWADIYIAIYNEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-4-9(2,3)8(11)10-6-5-7-10/h1H,5-7H2,2-3H3

InChI Key

VWADIYIAIYNEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C(=O)N1CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,1-dimethyl-3-butynoic acid (333 mg, 3.0 mmol), azetidine (250 mg, 4.5 mmol) and i-Pr2NEt (1.6 mL, 8.9 mmol) in CH2Cl2 (20 mL) was added solid HATU (1.25 g, 3.3 mmol). The mixture was stirred at rt for 20 h and concentrated to leave a yellow oil. This oil was taken up in EtOAc (100 mL), washed with 5% aq HCl (2×15 mL), satd aq NaHCO3 (15 mL) and brine (15 mL), and dried over Na2SO4. Removal of the solvent left an oil (819 mg) which was purified by chromatography on a 12-g silica cartridge, eluted with a 0-100% EtOAc in hexanes gradient, to afford 1-(azetidin-1-yl)-2,2-dimethylbut-3-yn-1-one (198 mg, 44%) as an oil. 1H NMR (CDCl3) 1.40 (s, 6H), 2.23 (m, 2H), 2.34 (s, 1H), 4.05 (m, 2H), 4.52 (m, 2H).
[Compound]
Name
1,1-dimethyl-3-butynoic acid
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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